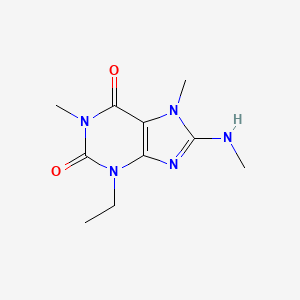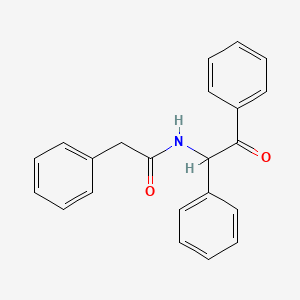![molecular formula C12H20O5 B13998066 3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one CAS No. 67872-66-6](/img/structure/B13998066.png)
3-Methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one is a complex organic compound that features an oxetane ring, an oxirane ring, and a tert-butoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one typically involves multi-step organic synthesis techniquesThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to improve yield and purity. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one involves its interaction with specific molecular targets and pathways. The oxirane and oxetane rings can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with various biological molecules, such as proteins and nucleic acids, to exert their effects .
Comparison with Similar Compounds
Similar Compounds
3-methyl-3-oxetanemethanol: This compound features a similar oxetane ring but lacks the oxirane and tert-butoxy groups.
(3-methyloxiran-2-yl)methyl 2-methacrylate: This compound contains an oxirane ring and a methacrylate group, making it structurally similar but functionally different.
Uniqueness
The uniqueness of 3-methyl-3-[(2-methyloxiran-2-yl)-tert-butoxy-methoxy]oxetan-2-one lies in its combination of oxetane, oxirane, and tert-butoxy groups.
Properties
CAS No. |
67872-66-6 |
|---|---|
Molecular Formula |
C12H20O5 |
Molecular Weight |
244.28 g/mol |
IUPAC Name |
3-methyl-3-[(2-methyloxiran-2-yl)-[(2-methylpropan-2-yl)oxy]methoxy]oxetan-2-one |
InChI |
InChI=1S/C12H20O5/c1-10(2,3)16-9(12(5)7-15-12)17-11(4)6-14-8(11)13/h9H,6-7H2,1-5H3 |
InChI Key |
FMZSUZDFSWOGEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1=O)OC(C2(CO2)C)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(2-acetyl-1-methylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B13997993.png)

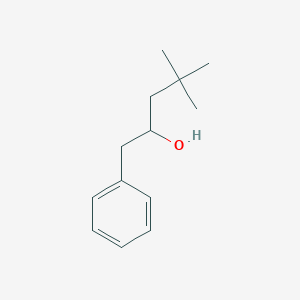
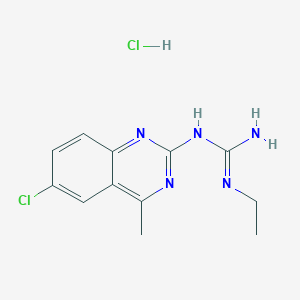
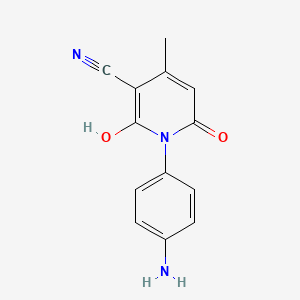
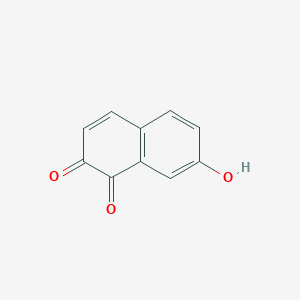
![6-amino-5-[(3,4-dichlorophenyl)methylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one](/img/structure/B13998016.png)
![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998017.png)

![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
